molecular formula C18H18ClN3O3 B10985525 N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10985525
M. Wt: 359.8 g/mol
InChI Key: HMZVCPQXZWCYQP-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloropyridine moiety and an indole group linked through an acetamide bridge. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves the following steps:

    Formation of the Indole Intermediate: The indole derivative can be synthesized through Fischer indole synthesis or other suitable methods.

    Chloropyridine Derivative Preparation: The chloropyridine moiety can be prepared through chlorination reactions or by starting from commercially available chloropyridine derivatives.

    Coupling Reaction: The indole intermediate is then coupled with the chloropyridine derivative using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Final Acetylation: The coupled product is then acetylated using acetic anhydride or acetyl chloride to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloropyridin-2-yl)-2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}acetamide
  • N-(4-bromopyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
  • N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-3-yl]oxy}acetamide

Comparison

Compared to similar compounds, N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide may exhibit unique properties due to the specific positioning of functional groups

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C18H18ClN3O3/c1-24-10-9-22-8-6-14-15(22)3-2-4-16(14)25-12-18(23)21-17-11-13(19)5-7-20-17/h2-8,11H,9-10,12H2,1H3,(H,20,21,23)

InChI Key

HMZVCPQXZWCYQP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=CC(=C3)Cl

Origin of Product

United States

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